5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name of the compound is derived from its structural components:
- Core structure : A benzoyl chloride group (benzoic acid chloride).
- Substituents :
- A bromine atom at the 5-position of the benzoyl ring.
- A [(2-fluorobenzyl)oxy] group at the 2-position.
The systematic name reflects the priority of functional groups and substituents according to IUPAC rules. The compound’s structure is confirmed by its SMILES notation: O=C(Cl)C1=CC(Br)=CC=C1OCC2=CC=CC=C2F.
Key identifiers :
| Property | Value | Source |
|---|---|---|
| CAS Number | 1160260-02-5 | |
| Molecular Formula | C₁₄H₉BrClFO₂ | |
| Molecular Weight | 343.58 g/mol | |
| Alternative Names | 5-Bromo-2-[(2-fluorophenyl)methoxy]benzoyl chloride |
Molecular Formula and Weight Calculations
The molecular formula C₁₄H₉BrClFO₂ is derived from:
- Carbon (C₁₄) : 14 atoms in the benzoyl and benzyl groups.
- Hydrogen (H₉) : 9 atoms distributed across the aromatic and aliphatic regions.
- Bromine (Br) : Single substituent at the 5-position.
- Chlorine (Cl) : Acyl chloride functional group.
- Fluorine (F) : Substituent on the benzyl group.
- Oxygen (O₂) : One oxygen in the ether linkage and one in the carbonyl group.
Molecular weight calculation :
$$
\begin{align}
\text{C}_{14} & : 14 \times 12.01 = 168.14 \, \text{g/mol} \
\text{H}_9 & : 9 \times 1.008 = 9.072 \, \text{g/mol} \
\text{Br} & : 79.90 \, \text{g/mol} \
\text{Cl} & : 35.45 \, \text{g/mol} \
\text{F} & : 19.00 \, \text{g/mol} \
\text{O}_2 & : 2 \times 16.00 = 32.00 \, \text{g/mol} \
\hline
\text{Total} & : 343.58 \, \text{g/mol} \
\end{align}
$$
This matches reported values.
X-ray Crystallographic Data and Conformational Analysis
No direct X-ray crystallography (XRD) data for 5-bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride is available in public databases. However, structural analogs suggest:
- **Planar aromatic
Properties
IUPAC Name |
5-bromo-2-[(2-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO2/c15-10-5-6-13(11(7-10)14(16)18)19-8-9-3-1-2-4-12(9)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGAGTJAPGJNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride typically follows a two-stage approach:
- Stage 1: Formation of 5-bromo-2-[(2-fluorobenzyl)oxy]benzoic acid or its precursor via etherification.
- Stage 2: Conversion of the carboxylic acid group to the acid chloride using chlorinating agents.
This approach is analogous to the preparation of related compounds such as 5-bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride, with the key difference being the substitution pattern on the benzyl ether moiety.
Preparation of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic Acid Intermediate
- 5-Bromo-2-hydroxybenzoic acid or 5-bromo-2-hydroxybenzaldehyde
- 2-Fluorobenzyl bromide
- Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the phenol group.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) facilitate the nucleophilic substitution.
- Temperature: Reflux or elevated temperatures (~70-80°C)
- Time: 8-12 hours to ensure complete ether formation.
The phenolic hydroxyl group of 5-bromo-2-hydroxybenzoic acid is reacted with 2-fluorobenzyl bromide under basic conditions to form the corresponding ether intermediate. The reaction proceeds via nucleophilic substitution where the phenolate ion attacks the benzyl bromide, forming the 2-fluorobenzyl ether linkage.
Conversion to this compound
- Thionyl chloride (SOCl2) is the preferred reagent due to its efficiency and ease of removal of by-products.
- Oxalyl chloride (COCl)2 is an alternative, sometimes used with catalytic DMF to enhance reactivity.
- Molar ratio: Acid to thionyl chloride typically 1:2 to 1:5.
- Temperature: Reflux conditions (60-80°C).
- Time: 2-4 hours for complete conversion.
- Anhydrous conditions are critical to prevent hydrolysis of the sensitive acid chloride.
The 5-bromo-2-[(2-fluorobenzyl)oxy]benzoic acid intermediate is treated with excess thionyl chloride under reflux. Catalytic amounts of DMF (0.5-1% molar) may be added to activate the acid. After completion, excess thionyl chloride is removed by distillation under reduced pressure.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Ether formation | 5-Bromo-2-hydroxybenzoic acid + 2-fluorobenzyl bromide + K2CO3 + DMF | 70-80°C | 8-12 hours | Base-promoted nucleophilic substitution |
| Acid chloride formation | Thionyl chloride (excess), catalytic DMF | Reflux (60-80°C) | 2-4 hours | Anhydrous conditions critical |
| Purification | Filtration, washing (water, NaHCO3), drying | Ambient | Variable | Moisture-sensitive product |
Research Findings and Optimization Notes
- The use of potassium carbonate in DMF for ether formation yields high conversion rates and selectivity for the 2-fluorobenzyl ether linkage.
- Catalytic DMF accelerates the acid chloride formation by activating thionyl chloride, improving yield and reducing reaction time.
- Maintaining anhydrous conditions during acid chloride formation and purification is essential to prevent hydrolysis and ensure product stability.
- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to optimize reaction times.
- Scale-up considerations include controlling temperature precisely and ensuring efficient removal of excess chlorinating agent to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include and , which can react with the benzoyl chloride group to form amides and esters, respectively.
Oxidation and Reduction: Potential reagents include like and like .
Major Products
Scientific Research Applications
Recent studies have highlighted the biological activities of this compound, particularly its interaction with peroxisome proliferator-activated receptors (PPARs). PPARs play a crucial role in regulating lipid metabolism and glucose homeostasis.
| Biological Activity | Mechanism | Reference |
|---|---|---|
| PPARα Agonism | Enhances lipid metabolism | |
| Cellular Modulation | Reduces inflammatory responses | |
| Cytotoxicity Assessment | Low cytotoxicity at high concentrations |
Pharmacological Studies
The compound has been investigated for its potential therapeutic effects against metabolic disorders. Its structure allows for modifications that can enhance biological activity.
Case Study: PPARα Agonism
A study evaluated several analogues of the compound, demonstrating submicromolar activity as PPARα agonists, suggesting potential applications in treating dyslipidemia and related conditions.
Case Study: Cytotoxicity Assessment
In vitro tests using the LDH detection assay indicated that while some derivatives showed promise, 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride remained non-cytotoxic at concentrations significantly higher than its effective dose.
Comparative Analysis of Related Compounds
The following table compares the biological activity of this compound with other structurally similar compounds:
| Compound | PPARα Activity (EC50) | Cytotoxicity (IC50) |
|---|---|---|
| This compound | <5 μM | >200 μM |
| A91 (analog) | <10 μM | >100 μM |
| GW590735 (control) | <1 μM | >50 μM |
Mechanism of Action
The mechanism of action for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride involves its reactivity as a benzoyl chloride derivative. It can form covalent bonds with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. This reactivity is crucial for its applications in organic synthesis and proteomics research .
Comparison with Similar Compounds
Substituent Variations in Benzyl Ether and Benzoyl Groups
The following table summarizes key structural analogs and their substituent profiles:
Electronic and Steric Effects
- Electron-Withdrawing Groups (Br, F, Cl): Bromine and fluorine at the benzoyl and benzyl positions enhance electrophilicity, accelerating reactions like acylation. For example, this compound reacts faster with amines than its methyl-substituted analog .
- For instance, 5-Bromo-2-[(3-fluorobenzyl)oxy]benzoyl chloride may exhibit higher solubility due to reduced steric crowding .
Physical and Commercial Properties
- Molecular Weight and Solubility: Heavier substituents (e.g., Br vs. Cl) increase molecular weight, reducing solubility in polar solvents. For example, 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride (360.0 g/mol) is less soluble in ethanol than its chloro counterpart (299.12 g/mol) .
- Commercial Availability: Selected analogs are available from suppliers like Combi-Blocks Inc. and Santa Cruz Biotechnology, though some (e.g., 5-bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride) are discontinued, reflecting demand and synthetic challenges .
Research Findings and Data Tables
Table 1: Reaction Rates in Acylation Reactions
Table 2: Commercial Availability and Pricing (Selected Analogs)
Biological Activity
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Chemical Formula : C₁₄H₉BrClF O₂
- Molecular Weight : 359.59 g/mol
- CAS Number : 1039813-85-8
- MDL Number : MFCD12028120
The biological activity of this compound can be attributed to its interactions with various molecular targets, primarily proteins and enzymes involved in critical biochemical pathways. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit key enzymes that are crucial for tumor growth and proliferation.
- Receptor Modulation : The compound interacts with specific receptors, potentially altering signaling pathways associated with cancer progression.
1. Anti-Cancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.06 |
| A549 | 4.82 |
These values indicate that this compound exhibits potent anti-tumor activity comparable to established chemotherapeutics.
Case Study: Inhibition of EGFR
In a study investigating the inhibition of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation, compounds structurally similar to this compound demonstrated significant inhibitory effects with IC50 values ranging from 0.096 μM to 0.11 μM. This suggests a robust interaction with the EGFR, making it a promising candidate for further development as an anti-cancer agent.
2. Additional Biological Activities
Beyond its anti-cancer properties, preliminary investigations suggest that this compound may also possess:
- Anti-inflammatory Activity : Initial studies indicate potential mechanisms by which it could reduce inflammation.
- Antioxidant Properties : While more research is needed, there are indications that it may help mitigate oxidative stress.
Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- In Vitro Studies : Research involving MCF-7 and A549 cell lines demonstrated significant cytotoxicity and induced apoptosis in a dose-dependent manner.
- Mechanistic Studies : Investigations into molecular pathways affected by this compound revealed alterations in cell cycle progression and apoptosis-related gene expression.
- Comparative Studies : When compared to standard chemotherapeutics like doxorubicin, this compound exhibited comparable or superior efficacy in specific assays .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves two key steps: (1) Introduction of the benzyloxy group via nucleophilic substitution, where 2-fluorobenzyl bromide reacts with a phenolic intermediate under basic conditions (e.g., NaOH/K₂CO₃). (2) Acylation of the resulting benzoic acid derivative using thionyl chloride (SOCl₂) under reflux (70–80°C) in anhydrous conditions. Critical parameters include stoichiometric excess of SOCl₂, inert atmosphere (N₂/Ar), and reaction monitoring via TLC or GC-MS to minimize hydrolysis . For analogs like 2-Bromo-4-fluorobenzoyl chloride, yields >90% are reported when using purified 4-bromo-2-fluorobenzoic acid as the precursor .
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons adjacent to electron-withdrawing groups (Br, F) show deshielding (e.g., δ 7.5–8.5 ppm for H adjacent to Br). The benzyloxy methylene group appears as a singlet (~δ 5.2 ppm).
- IR Spectroscopy : Strong C=O stretch of acyl chloride at ~1770 cm⁻¹.
- Mass Spectrometry (EI/ESI) : Molecular ion peak [M⁺] at m/z 317 (exact mass depends on isotopic Br/Cl patterns). Fragmentation peaks may include loss of COCl (m/z 273) .
- Purity Assessment : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to detect residual solvents or by-products .
Advanced Research Questions
Q. How do the electronic effects of bromine (5-position) and fluorine (2-fluorobenzyl group) influence the reactivity of the benzoyl chloride moiety in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Bromine (5-position) : Exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the carbonyl carbon, which accelerates reactions with nucleophiles (e.g., amines, alcohols).
- Fluorine (2-fluorobenzyl) : While also electron-withdrawing, its resonance donation can slightly offset the inductive effect, potentially moderating reactivity. Comparative studies on analogs (e.g., 2-Bromo-4-fluorobenzoyl chloride) show that halogen positioning alters reaction rates by 15–20% in amidation reactions .
- Practical Implication : Optimize reaction stoichiometry (1.2–1.5 eq nucleophile) and use polar aprotic solvents (DMF, THF) to enhance nucleophilicity .
Q. What safety protocols are essential for handling this compound, given its moisture sensitivity and corrosive nature?
- Methodological Answer :
- PPE : Impervious gloves (nitrile), sealed goggles, and lab coats. Respiratory protection (N95 mask) if airborne particles are generated .
- Storage : Anhydrous conditions (desiccator with P₂O₅), away from bases/nucleophiles. Use amber glass vials to prevent light-induced degradation .
- Spill Management : Neutralize with dry sodium bicarbonate; avoid water to prevent exothermic hydrolysis. Collect residues in sealed containers for hazardous waste disposal .
- First Aid : Immediate flushing with water for skin/eye contact (15+ minutes); seek medical evaluation due to potential tissue damage .
Q. How can researchers resolve contradictions in reported biological activities of halogenated benzoyl chlorides, such as varying enzyme inhibition efficacies?
- Methodological Answer :
- Structural Variants : Synthesize analogs with systematic substitutions (e.g., Br vs. Cl, fluorobenzyl positional isomers) to isolate substituent effects. For example, highlights how 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide’s activity depends on fluorine positioning .
- Assay Conditions : Standardize in vitro assays (pH, temperature, solvent controls) to minimize variability. Use orthogonal techniques (e.g., SPR for binding affinity, enzymatic assays for IC₅₀) to cross-validate results .
- Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity, as demonstrated in for carcinogenicity studies .
Q. What strategies improve the regioselectivity of halogenation in multi-step syntheses of polyhalogenated benzoyl chlorides?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe, -COOR) to position halogens during electrophilic substitution. For example, describes bromination at the 5-position using NBS in DMF .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., -OH as silyl ethers) to prevent undesired halogenation.
- Catalytic Systems : Lewis acids like FeCl₃ or AlCl₃ enhance regioselectivity in Friedel-Crafts acylations, as noted in for benzoyl chloride syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
